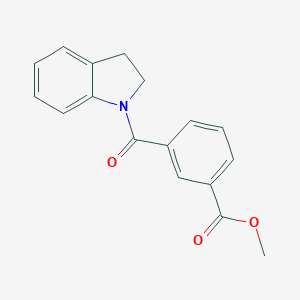
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate, also known as MIHCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIHCB is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is not fully understood, but it is thought to involve the selective binding of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate to certain proteins and enzymes in cells. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to bind to the active site of certain enzymes, inhibiting their activity and leading to downstream effects such as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophages and other immune cells. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has also been shown to reduce oxidative stress by scavenging reactive oxygen species and upregulating antioxidant enzymes such as superoxide dismutase.
In vivo studies have shown that methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, Alzheimer's disease, and diabetes. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has also been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has several advantages as a research tool, including its fluorescent properties, selectivity for certain proteins and enzymes, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate. One area of interest is the development of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate-based fluorescent probes for imaging cellular structures and processes. Another area of interest is the development of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully characterize the safety and toxicity profile of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate and to understand its mechanism of action in vivo.
Méthodes De Synthèse
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can be synthesized via a multistep process starting from commercially available starting materials. One common method involves the reaction of 2,3-dihydro-1H-indole with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate in high yield and purity.
Applications De Recherche Scientifique
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to possess various biological activities that make it a promising candidate for biomedical research. One of the most notable applications of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is its potential as a fluorescent probe for imaging cellular structures and processes. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to selectively bind to certain proteins and enzymes in cells, allowing for their visualization and tracking in real-time. This has important implications for understanding cellular function and disease pathology.
In addition to its imaging capabilities, methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties. methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
methyl 3-(2,3-dihydroindole-1-carbonyl)benzoate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-7-4-6-13(11-14)16(19)18-10-9-12-5-2-3-8-15(12)18/h2-8,11H,9-10H2,1H3 |
Clé InChI |
DMBNNGSRMVSCBI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)

![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)

![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)